Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]-
Description
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- is a substituted ethanol derivative featuring a pyridine ring attached via an ether linkage at the ethanol’s hydroxyl group. Its structure comprises a 3-methyl-substituted pyridine ring connected to the 2-position of ethanol (HOCH2CH2-O-C5H3N-CH3). Pyridine derivatives are valued for their electron-deficient aromatic rings, which influence reactivity and binding properties in biological systems .
Properties
CAS No. |
170502-08-6 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.181 |
IUPAC Name |
2-(3-methylpyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C8H11NO2/c1-7-3-2-4-9-8(7)11-6-5-10/h2-4,10H,5-6H2,1H3 |
InChI Key |
LECRODJJRHZCQB-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)OCCO |
Synonyms |
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- typically involves the reaction of 2-methyl-3-pyridinol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halides and esters.
Scientific Research Applications
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Ethanol Derivatives
2-(3-Aminopyridin-2-yloxy)ethanol (CAS: Not specified)
- Structure: Ethanol with a 3-amino-2-pyridinyl-oxy substituent.
- Key Differences: The amino group at the pyridine’s 3-position enhances polarity and hydrogen-bonding capacity compared to the methyl group in the target compound.
- Applications: Likely used in medicinal chemistry for ligand-target interactions due to the amino group’s nucleophilicity.
2-(3-Aminopyridin-4-yloxy)ethanol (CAS: Not specified)
- Structure: Ethanol with a 3-amino-4-pyridinyl-oxy substituent.
Ethanol, 2-[[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio]- (CAS: Not specified)
- Structure: Ethanol linked to a pyridine-oxadiazole hybrid via a thioether bond.
- Key Differences : The thioether and oxadiazole groups introduce sulfur-based reactivity and aromatic heterocyclic complexity, diverging from the simpler ether linkage in the target compound. This structure may exhibit enhanced metabolic stability in drug design .
Benzothiazole and Phenoxy Analogs
Ethanol, 2-[(2-Amino-4-benzothiazolyl)oxy]- (CAS: Not specified)
- Structure: Ethanol substituted with a 2-amino-benzothiazole-4-oxy group.
- Key Differences : Replacement of pyridine with benzothiazole introduces a fused benzene-thiazole system, increasing lipophilicity and UV absorption properties. Such compounds are common in dyes or fluorescent probes .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
- Structure: Ethanol with a branched alkylphenoxy-ethoxy chain.
- Key Differences: The bulky 1,1,3,3-tetramethylbutyl group enhances hydrophobicity, making this compound suitable as a nonionic surfactant or emulsifier, unlike the pyridine-based target compound .
Complex Heterocyclic Derivatives
2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol (CAS: Not specified)
- Structure: Ethanol linked to a multi-ring system containing pyrimidine, cyclopentadioxol, and thioether groups.
- Key Differences : The intricate architecture suggests use as a bioactive molecule, possibly in antiviral or anticancer research. The target compound’s simpler structure lacks this level of complexity, favoring easier synthesis and modification .
Structural and Functional Analysis Table
Key Findings and Implications
- Electronic Effects : Pyridine’s electron-withdrawing nature in the target compound reduces nucleophilicity at the ether oxygen compared to aliphatic ethers, influencing reaction pathways in synthesis.
- Bioactivity: Amino-substituted analogs (e.g., 2-(3-aminopyridin-2-yloxy)ethanol) may exhibit stronger hydrogen-bonding interactions in biological targets than the methyl-substituted target compound.
- Industrial Relevance: Bulky alkylphenoxy derivatives (e.g., CAS 9036-19-5) prioritize industrial applications over pharmacological uses due to their surfactant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
